molecular formula C13H10BrNO3S B5725260 methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B5725260
M. Wt: 340.19 g/mol
InChI Key: QTYJGEOEFALMHF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate is an organic compound with a complex structure that includes a bromobenzoyl group, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate typically involves the reaction of 3-bromobenzoyl chloride with methyl 2-aminothiophene-3-carboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromobenzoate
  • Methyl 4-amino-3-bromobenzoate
  • Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of both a bromobenzoyl group and a thiophene ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

methyl 3-[(3-bromobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c1-18-13(17)11-10(5-6-19-11)15-12(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYJGEOEFALMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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